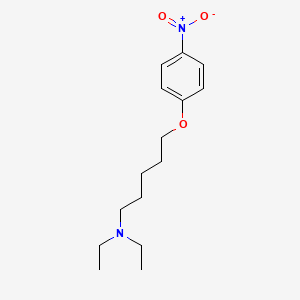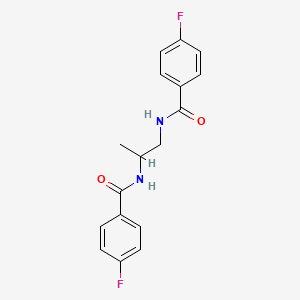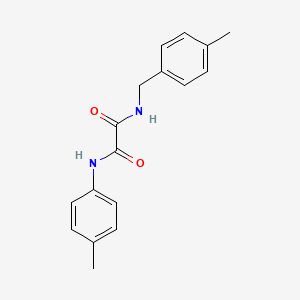
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole, also known as AFT, is a chemical compound that belongs to the family of 1,2,4-triazoles. It has been widely studied for its potential applications in the field of medicinal chemistry. AFT possesses a unique structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole may exert its anticancer effects through the inhibition of DNA synthesis and the induction of apoptosis. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3.
Biochemical and Physiological Effects:
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to inhibit the growth of various fungal and bacterial strains by disrupting their cell membranes. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is its broad-spectrum activity against cancer, fungi, and bacteria. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to be effective against various fungal and bacterial strains, including those that are resistant to conventional antibiotics. One of the limitations of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods for 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. Another area of research is the investigation of the mechanism of action of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. Further studies are needed to elucidate the molecular targets of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole and its effects on various cellular pathways. Another area of research is the development of new formulations of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole that can improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole can be achieved through a multistep process. The first step involves the reaction of 2-furylcarboxaldehyde with phenylhydrazine to form 2-(2-furyl)-N-phenylhydrazinecarboxamide. The second step involves the reaction of the resulting compound with allyl bromide to form 2-(2-furyl)-N-phenyl-N-(prop-2-en-1-yl)hydrazinecarboxamide. The final step involves the reaction of the resulting compound with thiosemicarbazide to form 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole.
Applications De Recherche Scientifique
3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. 3-(allylthio)-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various fungal and bacterial strains.
Propriétés
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-11-20-15-17-16-14(13-9-6-10-19-13)18(15)12-7-4-3-5-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNGULRHTULTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)


![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)